molecular formula C16H16N2O2S B394936 1-(1,3-Benzodioxol-5-ylmethyl)-3-(4-methylphenyl)thiourea

1-(1,3-Benzodioxol-5-ylmethyl)-3-(4-methylphenyl)thiourea

Cat. No. B394936
M. Wt: 300.4g/mol
InChI Key: YHPFMNQEQIJIQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,3-benzodioxol-5-ylmethyl)-3-(4-methylphenyl)thiourea is a member of thioureas.

Scientific Research Applications

Spectroscopic and Quantum Mechanical Investigations

1-(1,3-Benzodioxol-5-yl)thiourea has been studied for its molecular geometry using density functional theory (DFT). This research provides insight into the vibrational assignment, electronic structure, and spectra of the compound. Such studies are crucial for spectral detection technologies (Ragamathunnisa M, Revathi M, Jasmine Vasantha Rani E, 2015).

Coordination Polymers and Molecular Structures

Research on thiourea derivatives, including those related to 1-(1,3-Benzodioxol-5-yl)thiourea, has revealed the formation of coordination polymers and varied molecular structures in complexes of mercury(II) halides. These studies contribute to understanding the diverse stoichiometries and molecular organizations in such compounds (Andrzej Okuniewski et al., 2015).

Synthesis and Cytotoxicity Studies

The synthesis of 1-Benzoyl-3-methyl thiourea derivatives, which are related to 1-(1,3-Benzodioxol-5-yl)thiourea, and their cytotoxicity against HeLa cell lines have been explored. These studies are significant for understanding the potential anticancer activities of thiourea derivatives (Ruswanto et al., 2015).

Antidiabetic Potentials and Toxicity

Research has been conducted on the antidiabetic potential and toxicity of thiourea derivatives in animal models. Such studies are crucial for evaluating the therapeutic effects and safety of these compounds in the context of diabetes and other metabolic disorders (S. Naz et al., 2020).

Synthesis of Biological Agents

The synthesis of derivatives from compounds like 1-(1,3-Benzodioxol-5-yl)thiourea has been explored for their antimicrobial and analgesic activities. This research is significant for the development of new therapeutic agents (Bhovi K. Venkatesh et al., 2010).

Synthesis of New Thiazolidine and Imidazolidine Derivatives

Studies on the synthesis of new thiazolidine and imidazolidine derivatives, including those from thiourea compounds, have shown different antimicrobial effects. These findings are important for the discovery of new antimicrobial agents (N. Elaasar, K. Saied, 2008).

Molecular Docking and DNA Binding Studies

Research including molecular docking and DNA binding studies of 1-(4-methoxyphenyl)-3-(pyridine-3-ylmethyl)thiourea has provided insights into the compound's interaction with DNA and its potential cytotoxic nature against cancer cell lines (Mushtaque et al., 2016).

properties

Product Name

1-(1,3-Benzodioxol-5-ylmethyl)-3-(4-methylphenyl)thiourea

Molecular Formula

C16H16N2O2S

Molecular Weight

300.4g/mol

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-3-(4-methylphenyl)thiourea

InChI

InChI=1S/C16H16N2O2S/c1-11-2-5-13(6-3-11)18-16(21)17-9-12-4-7-14-15(8-12)20-10-19-14/h2-8H,9-10H2,1H3,(H2,17,18,21)

InChI Key

YHPFMNQEQIJIQS-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC(=NCC2=CC3=C(C=C2)OCO3)S

SMILES

CC1=CC=C(C=C1)NC(=S)NCC2=CC3=C(C=C2)OCO3

Canonical SMILES

CC1=CC=C(C=C1)NC(=S)NCC2=CC3=C(C=C2)OCO3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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